1,6-Bis(diphenylphosphino)hexane

Catalog No.
S672366
CAS No.
19845-69-3
M.F
C30H32P2
M. Wt
454.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Bis(diphenylphosphino)hexane

CAS Number

19845-69-3

Product Name

1,6-Bis(diphenylphosphino)hexane

IUPAC Name

6-diphenylphosphanylhexyl(diphenyl)phosphane

Molecular Formula

C30H32P2

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C30H32P2/c1(15-25-31(27-17-7-3-8-18-27)28-19-9-4-10-20-28)2-16-26-32(29-21-11-5-12-22-29)30-23-13-6-14-24-30/h3-14,17-24H,1-2,15-16,25-26H2

InChI Key

GPORFKPYXATYNX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(CCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)P(CCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

1,6-Bis(diphenylphosphino)hexane, often abbreviated as dpdph, is a bidentate phosphine ligand commonly used in organometallic chemistry. It consists of a six-carbon (hexane) chain with a diphenylphosphine group attached to each end []. First synthesized in the 1970s, dpdph's significance lies in its ability to form stable chelate complexes with transition metals, making it a valuable tool for studying and manipulating their reactivity in various catalytic processes [].


Molecular Structure Analysis

The key feature of dpdph's structure is the presence of two phosphine (PPh2) groups connected by a flexible hexane chain. The PPh2 groups are electron-donating due to the lone pair of electrons on the phosphorus atom, which can coordinate with electron-deficient transition metals. The hexane chain provides flexibility, allowing the ligand to adapt to different metal geometries []. Additionally, the phenyl (Ph) groups on the phosphorus atoms contribute to the steric bulk of the ligand, influencing the selectivity and reactivity of the resulting metal complexes.


Chemical Reactions Analysis

Synthesis

The synthesis of dpdph typically involves the reaction of a dilithium hexane intermediate with dichlorophenylphosphine.

Li(CH2)6Li + 2 Ph2PCl -> (Ph2P(CH2)6PPh2) + 2 LiCl (Eq. 1)

Here, the dilithium hexane reacts with two equivalents of dichlorophenylphosphine, resulting in the formation of dpdph and lithium chloride as a byproduct.

Other Relevant Reactions

Dpdph's primary function is to form complexes with transition metals. The lone pairs on the phosphorus atoms donate electrons to the metal center, creating stable coordination bonds. The specific reactions involved depend on the chosen metal and the desired application. For instance, dpdph can be used in:

  • Hydroformylation: Rhodium and iridium complexes containing dpdph are effective catalysts for the hydroformylation of olefins, converting them to aldehydes.
  • Hydrogenation: Ruthenium complexes with dpdph can efficiently hydrogenate unsaturated bonds.
  • Hydrosilylation: Palladium complexes containing dpdph are used for the hydrosilylation of alkenes and alkynes.

These are just a few examples, and dpdph finds application in numerous other catalytic transformations within scientific research.

Physical and Chemical Properties

  • Melting point: 102-104 °C []
  • Boiling point: Decomposes above 300 °C []
  • Solubility: Soluble in common organic solvents like dichloromethane, chloroform, and benzene [].
  • Stability: Air and moisture sensitive [].

Catalysis:

  • Transition-metal catalysis

    ,6-Bis(diphenylphosphino)hexane serves as a versatile ligand in numerous transition-metal-catalyzed reactions. Its electron-donating ability and chelating nature form stable complexes with various transition metals, enabling them to participate in diverse catalytic cycles. Notably, it finds application in coupling reactions like:

    • Buchwald-Hartwig cross-coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and various nucleophiles.
    • Suzuki-Miyaura coupling: This reaction constructs carbon-carbon bonds between aryl or vinyl boronic acids and various electrophiles.
    • Stille coupling: This reaction forms carbon-carbon bonds between organotin compounds and various halides.
    • Sonogashira coupling: This reaction forms carbon-carbon bonds between terminal alkynes and various halides.
    • Negishi coupling: This reaction forms carbon-carbon bonds between organozinc compounds and various halides.
    • Heck coupling: This reaction forms carbon-carbon bonds between alkenes and various halides.
    • Hiyama coupling: This reaction forms carbon-carbon bonds between organosilanes and various halides.
  • Asymmetric catalysis

    Due to its ability to form chiral complexes with transition metals, 1,6-bis(diphenylphosphino)hexane plays a crucial role in asymmetric catalysis, enabling the synthesis of enantiopure compounds with high selectivity.

Material science:

  • Polymer synthesis: 1,6-Bis(diphenylphosphino)hexane finds application in the synthesis of various functional polymers due to its ability to coordinate with metal centers in polymerization catalysts.

Medicinal chemistry:

  • Drug discovery: 1,6-Bis(diphenylphosphino)hexane plays a role in the development of new drugs by facilitating the synthesis of complex organic molecules with potential therapeutic applications.

XLogP3

7.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1,6-Bis(diphenylphosphino)hexane

Dates

Modify: 2023-08-15

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